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Abstract
GSK3640254 (also known as fipravirimat) is a next-generation, investigational HIV-1 maturation

inhibitor developed by ViiV Healthcare.[1][2] It represents a significant advancement in the

class of antiretroviral drugs that target the late stage of the HIV life cycle.[3] This document

provides a comprehensive overview of the discovery, mechanism of action, synthesis, and

preclinical and clinical evaluation of GSK3640254.

Discovery and Design
The discovery of GSK3640254 was the result of a focused medicinal chemistry effort to

improve upon earlier generation maturation inhibitors, such as bevirimat and GSK3532795

(BMS-955176).[4][5] While these earlier compounds demonstrated clinical efficacy, they were

hampered by the emergence of resistance associated with polymorphisms in the HIV-1 Gag

protein.[6]

The key innovation in the design of GSK3640254 was the modification of the C-3 position of

the triterpenoid core.[4][7] Specifically, the para-substituted benzoic acid moiety found in its

predecessor was replaced with a cyclohex-3-ene-1-carboxylic acid substituted with a

fluoromethyl group at the alpha position to the carboxylic acid.[4][7] This structural change

provided a new vector to explore structure-activity relationships, leading to a compound with
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significantly improved activity against a broad range of clinically relevant polymorphic HIV-1

variants.[4][5]

Mechanism of Action
GSK3640254 is a potent inhibitor of HIV-1 maturation, the final step in the viral replication cycle

required to produce infectious virions.[3][8] It specifically targets the cleavage of the Gag

polyprotein precursor, p25, into the mature capsid protein p24 and the spacer peptide 1 (SP1).

[6][9] This inhibition results in the release of immature, non-infectious virus particles.[3]

Mechanistic studies have shown that GSK3640254 binds to the Gag protein and dissociates

more slowly from wild-type Gag virus-like particles compared to previous generation maturation

inhibitors, contributing to its enhanced potency.[6]
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Caption: HIV-1 Maturation Pathway and Inhibition by GSK3640254.

Synthesis
While a detailed, step-by-step synthesis protocol for GSK3640254 is proprietary, the key

synthetic strategy involves the modification of a triterpenoid scaffold. The development of the
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synthetic route was a critical aspect of the drug discovery program, enabling the efficient

production of the molecule for preclinical and clinical studies.[4] The synthesis of related C-17

amine derivatives of GSK3640254 has been described, highlighting the modularity of the

synthetic approach.[2]

Preclinical and Clinical Data
In Vitro Antiviral Activity
GSK3640254 has demonstrated potent antiviral activity against a broad range of HIV-1

subtypes and clinically relevant Gag polymorphisms that confer resistance to earlier maturation

inhibitors.[6]

Parameter Value Assay Details Reference

Mean EC50 9 nM
Panel of HIV-1 clinical

isolates
[6]

Mean protein-binding

adjusted EC90
33 nM

Library of subtype B

and C chimeric

viruses with Gag

polymorphisms

[6]

Dissociation from Gag

VLPs

7.1-fold slower than a

previous-generation

MI

Mechanistic studies

with wild-type Gag

virus-like particles

[6]

Clinical Efficacy (Phase IIa Proof-of-Concept Study)
A Phase IIa, double-blind, randomized, placebo-controlled, adaptive study was conducted in

treatment-naïve adults with HIV-1 to evaluate the antiviral effect, safety, tolerability, and

pharmacokinetics of once-daily GSK3640254 monotherapy.[3][10][11]
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Dose Duration

Maximum Mean

Change in Plasma

HIV-1 RNA (log10

copies/mL)

Reference

10 mg 10 days -0.4 [3]

40 mg 7 days -1.2 [3]

80 mg 7 days -1.0 [3]

140 mg 7 days -1.5 [3][11]

200 mg 10 days -2.0 [3][11]

Treatment with GSK3640254 was generally well-tolerated, with headache being the most

common adverse event.[3] Emergence of the A364V resistance-associated mutation was

observed in the 200 mg arm after 10 days of monotherapy, which led to a protocol amendment

to shorten the treatment duration in subsequent arms.[3][12]

Experimental Protocols
In Vitro Antiviral Activity Assay (General Protocol)
A general protocol for determining the in vitro antiviral activity of HIV maturation inhibitors is as

follows:

Cell Culture: Human T-cell lines (e.g., MT-2) are maintained in appropriate culture medium.

Virus Infection: Cells are infected with a laboratory-adapted HIV-1 strain or clinical isolates at

a predetermined multiplicity of infection.

Compound Treatment: Infected cells are incubated with serial dilutions of the test compound

(e.g., GSK3640254).

Incubation: The treated, infected cells are incubated for a period of 4-5 days to allow for viral

replication.
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Endpoint Measurement: The extent of viral replication is quantified by measuring a viral

marker, such as p24 antigen in the culture supernatant, using an enzyme-linked

immunosorbent assay (ELISA).

Data Analysis: The 50% effective concentration (EC50) is calculated as the drug

concentration that inhibits viral replication by 50%.

Phase IIa Clinical Trial Protocol
The Phase IIa proof-of-concept study of GSK3640254 was an adaptive, two-part study:[3][10]

[11]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/34996113/
https://www.natap.org/2021/CROI/croi_51.htm
https://viivhealthcare.com/hiv-news-and-media/news/press-releases/2021/march/viiv-healthcare-presents-positive-proof-of-concept-findings/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Part 1

Part 2 (Adaptive Design)

Screening

Randomization

Dosing (10 days) GSK'254 10 mg GSK'254 200 mg Placebo

Follow-up

Interim Analysis
(Resistance in 200mg arm)

Screening

Randomization

Dosing (7 days) GSK'254 40 mg GSK'254 80 mg GSK'254 140 mg Placebo

Follow-up

Protocol Amendment

Click to download full resolution via product page

Caption: Phase IIa Clinical Trial Workflow for GSK3640254.
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Part 1: Treatment-naïve adults with HIV-1 were randomized to receive GSK3640254 10 mg,

200 mg, or placebo once daily for 10 days.[3][11]

Interim Analysis: A planned interim analysis after Part 1 revealed treatment-emergent

resistance in the 200 mg arm.[3][11]

Part 2: Based on the interim analysis, a protocol amendment was made. New participants

were randomized to receive GSK3640254 40 mg, 80 mg, 140 mg, or placebo once daily for

a shortened duration of 7 days to mitigate the risk of resistance development.[3][11]

Primary Endpoint: The primary endpoint for the study was the maximum change in plasma

HIV-1 RNA from baseline.[3][10]

Conclusion
GSK3640254 is a promising next-generation HIV-1 maturation inhibitor with a novel

mechanism of action and a favorable preclinical profile. Its design successfully addressed the

resistance challenges of earlier compounds in this class. Phase IIa clinical data demonstrated

potent antiviral activity and established a dose-response relationship. While development of

fipravirimat was discontinued in 2023, the insights gained from its discovery and clinical

evaluation provide valuable information for the future development of HIV-1 maturation

inhibitors and other novel antiretroviral agents.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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